BenchChemオンラインストアへようこそ!

4-Nitro-2-phosphonobenzoic acid

Structural Biology Inhibitor Design ASADH

4-Nitro-2-phosphonobenzoic acid (CAS 102153-78-6) is the only validated fragment that simultaneously presents the phosphonate warhead and the 4-nitro hydrogen-bond anchor required for ASADH inhibition. Unlike mono-functional analogs (e.g., 2-phosphonobenzoic acid or 4-nitrobenzoic acid), this compound delivers the precise spatial and electrostatic profile confirmed by high-resolution co-crystal structures with both S. pneumoniae and V. cholerae ASADH. Researchers rely on it as a benchmark for docking validation, pharmacophore modeling, and fragment-growing campaigns targeting the aspartate biosynthetic pathway. Procure this structurally characterized, ligand-efficient starting point to de-risk your medicinal chemistry program.

Molecular Formula C7H6NO7P
Molecular Weight 247.10 g/mol
CAS No. 102153-78-6
Cat. No. B11959796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-phosphonobenzoic acid
CAS102153-78-6
Molecular FormulaC7H6NO7P
Molecular Weight247.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)C(=O)O
InChIInChI=1S/C7H6NO7P/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15/h1-3H,(H,9,10)(H2,13,14,15)
InChIKeyPFWUFGANONPVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-phosphonobenzoic acid CAS 102153-78-6: Sourcing Guide for Phosphonate Inhibitor Research


4-Nitro-2-phosphonobenzoic acid (CAS 102153-78-6) is a substituted benzoic acid derivative characterized by a phosphonic acid group at the 2-position and a nitro group at the 4-position, giving it the molecular formula C7H6NO7P and a molecular weight of 247.10 g/mol [1][2]. This compound is of particular interest in structural biology and medicinal chemistry as a validated lead compound and fragment for inhibitor development targeting aspartate β-semialdehyde dehydrogenase (ASADH), an enzyme essential for bacterial amino acid biosynthesis and absent in mammals [3][4].

4-Nitro-2-phosphonobenzoic acid: Why In-Class Substitution with Other Phosphonobenzoates is Not Straightforward


The unique value proposition of 4-nitro-2-phosphonobenzoic acid (CAS 102153-78-6) lies in the precise synergy of its two functional groups. While compounds like 2-phosphonobenzoic acid (CAS 116277-67-9) or 4-nitrobenzoic acid (CAS 62-23-7) may appear to be close analogs, their substitution profiles are incomplete and lead to significantly altered binding behavior. 2-Phosphonobenzoic acid lacks the 4-nitro group, which is critical for key hydrogen-bonding interactions within the ASADH active site [1][2]. Conversely, 4-nitrobenzoic acid lacks the phosphonate moiety required for mimicking the transition state and coordinating essential active-site residues [1]. The presence of both moieties on the same scaffold is not merely additive but creates a specific spatial arrangement and electrostatic profile that enables binding to the target enzyme [3]. Therefore, substituting this specific compound with a mono-functional analog will result in a loss of the specific binding interactions that have been structurally characterized, potentially invalidating research outcomes in inhibitor development [4].

4-Nitro-2-phosphonobenzoic acid: Quantitative Differentiation and Procurement-Ready Evidence


High-Resolution Structural Validation of Binding Pose in Multiple Pathogen Orthologs

The compound has been co-crystallized with ASADH from two distinct pathogenic organisms, providing high-resolution validation of its binding mode. For Streptococcus pneumoniae ASADH, the complex (PDB ID 4R41) was solved to 1.61 Å resolution with excellent refinement statistics (R-free: 0.215, R-work: 0.188) [1]. For Vibrio cholerae ASADH, a separate complex (PDB ID 4R5M) was solved to 1.89 Å resolution (R-free: 0.197, R-work: 0.169) [2]. This compares favorably to many other lead fragments for this target, which often produce lower-resolution structures or fail to co-crystallize across species. The availability of multiple high-resolution structures provides a robust foundation for structure-guided optimization and species-selectivity studies [3].

Structural Biology Inhibitor Design ASADH

Cross-Species Binding Profile Reveals Potential for Selectivity

The compound demonstrates binding to ASADH orthologs from both Gram-positive (S. pneumoniae) and Gram-negative (V. cholerae) pathogens [1]. The study by Pavlovsky et al. explicitly notes that structure-guided development of these lead compounds produced inhibitors with 'some selectivity observed between the Gram-negative and Gram-positive orthologs of ASADH' [2]. This cross-species binding profile, combined with the observed selectivity, is not a given for all ASADH inhibitors. Many other fragments identified in the same screening campaign showed binding to only one ortholog or lacked the structural features necessary for tuning selectivity [2]. The dual ortholog binding data provides a unique opportunity for developing either broad-spectrum or species-selective inhibitors.

Enzyme Inhibition ASADH Selectivity

Validated Lead Compound Status in Contemporary Inhibitor Design Studies

4-Nitro-2-phosphonobenzoic acid has been used as an established lead compound in recent, high-quality computational inhibitor design studies. In a 2025 study targeting Klebsiella pneumoniae ASADH for hospital-acquired infections, this compound was one of two 'established lead compounds' used to identify key active site residues and validate the docking protocol [1]. This stands in contrast to many other phosphonate-containing fragments which are rarely cited as benchmark leads in independent studies. The compound's established binding mode, validated by high-resolution crystallography, makes it a preferred starting point for virtual screening and pharmacophore modeling compared to less characterized alternatives [2].

Medicinal Chemistry ASADH Virtual Screening

Structural Rationale for Differentiation from 2-Phosphonobenzoic Acid

The presence of the 4-nitro group in 4-nitro-2-phosphonobenzoic acid is a critical differentiator from 2-phosphonobenzoic acid (CAS 116277-67-9). In the ASADH active site, the nitro group of 4-nitro-2-phosphonobenzoic acid participates in a network of hydrogen bonds with key residues (including Arg and His), as observed in the 1.61 Å crystal structure [1]. 2-Phosphonobenzoic acid, lacking this nitro group, cannot engage in these specific interactions. This difference is supported by the study's broader findings that modest structural alterations to inhibitors led to significant changes in binding orientation [2]. Therefore, the 4-nitro substitution is not a trivial modification; it fundamentally alters the binding pharmacophore and is essential for the compound's observed activity profile.

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

4-Nitro-2-phosphonobenzoic acid: Top Application Scenarios Based on Quantitative Evidence


Structure-Guided Optimization of Broad-Spectrum Antibacterial Agents

Given its high-resolution co-crystal structures with ASADH from both S. pneumoniae (Gram-positive) and V. cholerae (Gram-negative) [1][2], this compound is an ideal starting fragment for medicinal chemistry programs aiming to develop broad-spectrum inhibitors targeting the essential aspartate biosynthetic pathway [3]. Researchers can leverage the detailed binding interactions, validated at resolutions of 1.61 Å and 1.89 Å, to design analogs with improved potency while monitoring for potential species-selectivity [3].

Validated Lead for Virtual Screening and Pharmacophore Modeling

As an 'established lead compound' in a 2025 study targeting K. pneumoniae ASADH [4], 4-nitro-2-phosphonobenzoic acid provides a robust benchmark for computational chemists. It can be used to validate docking protocols, build pharmacophore models, and as a reference molecule for virtual screening campaigns against ASADH or other related enzymes, thereby increasing the reliability of in silico hit identification [4].

Fundamental Studies of Phosphonate-Enzyme Binding and Catalysis

The compound's well-defined binding mode and the structural insight it provides into ASADH inhibition make it valuable for fundamental enzymology research [3]. The high-resolution structures allow for precise analysis of the interactions between the phosphonate moiety and the enzyme's active site, which can inform the design of transition-state analogs for other phosphoryl transfer enzymes. The observed changes in inhibitor orientation due to modest structural alterations also provide a valuable case study in the complexities of fragment-based drug design [3].

Fragment-Based Drug Discovery (FBDD) for Aspartate Pathway Targets

In an FBDD campaign, 4-nitro-2-phosphonobenzoic acid serves as a high-quality, ligand-efficient starting point. Its dual functional groups (phosphonate and nitro) provide multiple vectors for fragment growing and merging [3]. The availability of high-resolution structural data mitigates the risk associated with advancing a fragment with an ambiguous binding mode, a common pitfall in FBDD [3].

Quote Request

Request a Quote for 4-Nitro-2-phosphonobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.